molecular formula C15H16O4 B5544021 3,4,7-trimethyl-5-(2-oxopropoxy)-2H-chromen-2-one

3,4,7-trimethyl-5-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B5544021
M. Wt: 260.28 g/mol
InChI Key: BNOAXRSZMIMRTC-UHFFFAOYSA-N
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Description

3,4,7-Trimethyl-5-(2-oxopropoxy)-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-trimethyl-5-(2-oxopropoxy)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,7-trimethyl-2H-chromen-2-one and 2-oxopropyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours.

    Product Isolation: After the reaction is complete, the product is isolated by filtration, followed by purification using column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4,7-Trimethyl-5-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various functional groups, such as alkyl, aryl, or halogen groups.

Scientific Research Applications

3,4,7-Trimethyl-5-(2-oxopropoxy)-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antioxidant, and anticancer agent.

    Pharmacology: It is investigated for its effects on various biological pathways and its potential as a therapeutic agent.

    Material Science: The compound’s unique chemical structure makes it a candidate for use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4,7-trimethyl-5-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,7-Trimethyl-2H-chromen-2-one: Lacks the 2-oxopropoxy group, which may affect its biological activity and chemical reactivity.

    5-(2-Oxopropoxy)-2H-chromen-2-one: Lacks the trimethyl groups, which may influence its solubility and interaction with molecular targets.

Uniqueness

3,4,7-Trimethyl-5-(2-oxopropoxy)-2H-chromen-2-one is unique due to the presence of both the trimethyl groups and the 2-oxopropoxy group. These structural features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3,4,7-trimethyl-5-(2-oxopropoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-8-5-12(18-7-9(2)16)14-10(3)11(4)15(17)19-13(14)6-8/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOAXRSZMIMRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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